molecular formula C24H24N4O2 B448318 6-AMINO-4-[2-(BENZYLOXY)PHENYL]-3-(TERT-BUTYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-4-[2-(BENZYLOXY)PHENYL]-3-(TERT-BUTYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B448318
M. Wt: 400.5g/mol
InChI Key: RRJSWENERNNPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-4-[2-(BENZYLOXY)PHENYL]-3-(TERT-BUTYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-[2-(BENZYLOXY)PHENYL]-3-(TERT-BUTYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, malononitrile, and hydrazine derivatives under reflux conditions. The reaction is often catalyzed by bases such as piperidine or triethylamine .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-[2-(BENZYLOXY)PHENYL]-3-(TERT-BUTYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-AMINO-4-[2-(BENZYLOXY)PHENYL]-3-(TERT-BUTYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 6-AMINO-4-[2-(BENZYLOXY)PHENYL]-3-(TERT-BUTYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-4-[2-(BENZYLOXY)PHENYL]-3-(TERT-BUTYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, potentially enhancing its stability and selectivity in biological systems .

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5g/mol

IUPAC Name

6-amino-3-tert-butyl-4-(2-phenylmethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C24H24N4O2/c1-24(2,3)21-20-19(17(13-25)22(26)30-23(20)28-27-21)16-11-7-8-12-18(16)29-14-15-9-5-4-6-10-15/h4-12,19H,14,26H2,1-3H3,(H,27,28)

InChI Key

RRJSWENERNNPPN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3OCC4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3OCC4=CC=CC=C4

Origin of Product

United States

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